molecular formula C21H21Br2P B122638 (3-Bromopropyl)triphenylphosphonium bromide CAS No. 3607-17-8

(3-Bromopropyl)triphenylphosphonium bromide

Cat. No.: B122638
CAS No.: 3607-17-8
M. Wt: 464.2 g/mol
InChI Key: ZAHUZZUGJRPGKW-UHFFFAOYSA-M
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Description

(3-Bromopropyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C21H21Br2P and its molecular weight is 464.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(3-Bromopropyl)triphenylphosphonium bromide is an electrophilic reagent . It is primarily used in electrophilic substitution reactions . The primary targets of this compound are nucleophilic agents with which it interacts during these reactions .

Mode of Action

The compound interacts with its targets through electrophilic substitution reactions . In organic synthesis, it is often used in reactions between nucleophiles and electrophiles, such as the introduction of iodine groups . It can also serve as a precursor to catalysts, promoting the progress of some organic reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nucleophilic agents it interacts with. It has been involved in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry, semipinacol rearrangement and direct arylation, olefination of benzaldehydes, C-H activation/cycloisomerization, intramolecular dehydrobromination, and cycloisomerizations of bromodienes and enynes .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, it has been found to have significant inhibitory effects on ovarian cancer stem-like cells . It is also used as a flame retardant for solid antimony salts . When a fire occurs, halogenated flame retardants, including this compound, can release a large amount of smoke and toxic hydrogen halides, causing secondary harm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment. Its stability may be affected by factors such as temperature and pH. In terms of safety, it should be used in a well-ventilated area and stored in a sealed container . It is also important to follow correct laboratory operating procedures and comply with relevant regulations .

Properties

IUPAC Name

3-bromopropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHUZZUGJRPGKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957481
Record name (3-Bromopropyl)(triphenyl)phosphanium bromide
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Molecular Weight

464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3607-17-8
Record name (3-Bromopropyl)triphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3607-17-8
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Record name 3-(Bromopropyl)triphenylphosphonium
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Record name 3607-17-8
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Record name (3-Bromopropyl)(triphenyl)phosphanium bromide
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Record name Bromo(3-bromopropyl)triphenylphosphorus
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Synthesis routes and methods I

Procedure details

Second, a mixture of 1.0 g (0.0056 mol) of 3,8-phenanthroline and 18.0 g (0.034 mol) of (3-bromopropyl)triphenylphosphonium hexafluorophosphate (obtained from the metathesis of (3-bromopropyl)triphenylphosphonium bromide with NaPF6) and 50 mL of DMF was heated under N2 to 95° C. overnight. After cooling to room temperature 150 mL of acetone was added to the reaction and a solid precipitated. This solid was isolated by vacuum filtration and then dissolved in a minimum amount of water. To this solution was added 1M aqueous NaBF4 until a precipitate formed. The solid was isolated by vacuum filtration and then recrystallized twice from ethanol and 1M aqueous NaBF4 and once from ethanol, acetonitrile and 1M aqueous NaBF4. Decolorization was achieved with charcoal during recrystallization. After drying under vacuum at 70° C. 4.1 g (65% yield) of an off-white solid was obtained.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
(3-bromopropyl)triphenylphosphonium hexafluorophosphate
Quantity
18 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a one-liter 3-necked flask equipped with stirrer, condenser, addition funnel, and thermometer there was charged 500 ml xylene and 100 g. triphenylphosphine. There was slowly added 77 grams of 1,3-dibromopropane to the stirred solution at 130° C. After heating for 20 hours at 130° C., the resulting suspension was cooled and filtered to give 131.2 g of (3-bromopropyl)triphenylphosphonium bromide (M.P. 229°-30° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1,3-Dibromopropane (28.8 ml) was added to a solution of triphenylphosphine (15.0 g) in toluene (30 ml). The mixture was stirred at 70° C. under nitrogen for 16 hours, then cooled, diluted with ether (150 ml) and filtered to give 3-bromopropyltriphenylphosphonium bromide.
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of triphenylphosphine (511 g, 1.85 mol; assay: 95.0%) in toluene (800 g), 1,3-dibromopropane (371 g, 1.82 mol; assay: 99.0%) was added slowly within 1 hour at <5° C. After complete addition the solution was heated to reflux for 17 hours whereupon a suspension was obtained which was then cooled to room temperature. The product was filtered off at 20° C., washed with toluene (2×800 g) and dried under vacuum (21 h, 60° C.) to give 3-bromopropyltriphenylphosphonium bromide (Olo-IM3) as a white, crystalline solid (yield: 757 g, 1.63 mol, 89.6%).
Quantity
511 g
Type
reactant
Reaction Step One
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (3-Bromopropyl)triphenylphosphonium bromide typically synthesized?

A2: While traditional methods exist, a rapid synthesis method using microwave irradiation has been reported, achieving synthesis in just 2 minutes []. This method offers a time-efficient alternative to conventional procedures.

Q2: Can this compound be converted to other salts?

A3: Yes, the bromide salt can be easily converted to the corresponding iodide salt in water, highlighting the compound's versatility for different applications [].

Q3: Are there any structural characterization studies on this compound?

A4: Yes, X-ray crystallography studies have been conducted on this compound, revealing that the bromopropyl moiety adopts an extended conformation []. Interestingly, the C-Br vector's orientation in this structure shows similarities to the N-Br vector in the related compound, (2-aminoethyl)triphenylphosphonium bromide hydrobromide []. This structural insight might be relevant for understanding the compound's biological activity and potential interactions with biological targets.

Q4: What are the applications of this compound in material science?

A5: this compound serves as a precursor for synthesizing novel insoluble bactericidal ceramisite fillers []. These fillers exhibit antibacterial activity against heterotrophic bacteria in simulated industrial recirculation water, showcasing their potential for water purification applications [].

Q5: Can this compound be used to synthesize other interesting molecules?

A6: Absolutely! It's a valuable reagent in organic synthesis. For example, it reacts with potassium hydride to form Triphenylphosphonium-cyclopropylid, a compound with a unique pyramidal carbanion structure confirmed by X-ray diffraction analysis []. Additionally, it can be used to create stable R3P+(CH2)nS2O3− compounds that act as masked thiolate ligands, which have potential in gold nanoparticle functionalization for bio-recognition systems [].

Q6: How does this compound react with metals?

A7: Aqueous solutions of this compound can dissolve zero-valent metals []. This reaction, initially following second-order kinetics, depends on both the metal and bromide concentrations. Interestingly, this dissolution behavior is similar to how zero-valent metals interact with methylmercuric acetate and other organometallic compounds [].

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